molecular formula C12H16N2O3S B7975585 (3-Amino-5-methylphenyl)(1,1-dioxidothiomorpholino)methanone

(3-Amino-5-methylphenyl)(1,1-dioxidothiomorpholino)methanone

Cat. No.: B7975585
M. Wt: 268.33 g/mol
InChI Key: YHECDAFXIURZPW-UHFFFAOYSA-N
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Description

(3-Amino-5-methylphenyl)(1,1-dioxidothiomorpholino)methanone is a chemical compound ( 1153764-22-7) with the molecular formula C12H16N2O3S and a molecular weight of 268.33. It features an aminophenyl scaffold linked to a thiomorpholine dioxide group, a structural motif present in compounds investigated for various biological activities. Specifically, molecules containing the thiomorpholine 1,1-dioxide moiety have been identified as cannabinoid receptor modulators in scientific patent literature . This suggests potential research applications for this compound in studying the endocannabinoid system, which is a target for investigating pain, inflammation, and central nervous system disorders . Furthermore, structurally related heterocyclic compounds possessing amino and methyl substituents have been reported to exhibit anticonvulsant, muscle relaxant, and anxiolytic properties in preclinical research . This compound is intended for research and development purposes only, such as in medicinal chemistry, hit-to-lead optimization, and pharmacological profiling. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(3-amino-5-methylphenyl)-(1,1-dioxo-1,4-thiazinan-4-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3S/c1-9-6-10(8-11(13)7-9)12(15)14-2-4-18(16,17)5-3-14/h6-8H,2-5,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHECDAFXIURZPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N)C(=O)N2CCS(=O)(=O)CC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Subunit Synthesis Pathways

The 3-amino-5-methylphenyl group is synthesized via cyclization of acetoacetonitrile intermediates, as demonstrated in recent patents. Meanwhile, the 1,1-dioxidothiomorpholino moiety derives from the oxidation of thiomorpholine, followed by functionalization. Strategic challenges include regioselective amination and oxidation stability, which are addressed through protective group chemistry and controlled reaction conditions.

Synthesis of the 3-Amino-5-Methylphenyl Moiety

Acetoacetonitrile Formation

The synthesis begins with the generation of acetoacetonitrile (2 ) via the reaction of acetonitrile with ethyl acetate in the presence of a metal base (e.g., NaH, n-BuLi). This step achieves a 90% yield under optimized conditions:

Reaction Conditions

  • Solvent: Tetrahydrofuran (THF)

  • Temperature: 0–5°C

  • Base: 1.2 equiv NaH

  • Yield: 85–90%

Hydrazone Intermediate Formation

Acetoacetonitrile reacts with p-toluenesulfonyl hydrazide in methanol under reflux to form a hydrazone intermediate (3 ). This crystalline solid is isolated with 88–90% yield and >99% HPLC purity.

Key Data

  • Equivalents: 1:1 acetoacetonitrile to hydrazide

  • Reaction Time: 2 hours

  • Purity: 99% (HPLC)

Ring-Closing Reaction

The hydrazone undergoes cyclization with hydroxylamine hydrochloride in the presence of potassium carbonate, yielding 3-amino-5-methylisoxazole (4 ). Adjusting the pH to 10–12 precipitates the product with 78–80% yield and 98.7% purity.

Optimization Notes

  • Solvent: Diethoxymethane or ethylene glycol dimethyl ether

  • Temperature: 80–85°C

  • Base: 3.5 equiv K₂CO₃

Synthesis of 1,1-Dioxidothiomorpholine

Oxidation of Thiomorpholine

Thiomorpholine is oxidized to its 1,1-dioxide derivative (5 ) using hydrogen peroxide (H₂O₂) in acetic acid. This step proceeds quantitatively under mild conditions.

Reaction Parameters

  • Oxidizing Agent: 30% H₂O₂

  • Solvent: Glacial acetic acid

  • Temperature: 60°C

  • Yield: >95%

Functionalization for Coupling

The 1,1-dioxidothiomorpholine is activated via tosylation (TsCl) to form a reactive intermediate (6 ), enabling nucleophilic substitution at the 4-position.

Critical Steps

  • Protection: TBS (tert-butyldimethylsilyl) groups shield hydroxyl moieties during functionalization.

  • Activation: TsCl in dichloromethane at 0°C.

Coupling to Form the Methanone Bridge

Nucleophilic Acyl Substitution

The activated 1,1-dioxidothiomorpholine (6 ) reacts with 3-amino-5-methylphenylmagnesium bromide in THF to form the methanone bridge. Catalytic TsOH (p-toluenesulfonic acid) facilitates the reaction.

Reaction Data

  • Solvent: Tetrahydrofuran (THF)

  • Catalyst: 0.1 equiv TsOH

  • Temperature: 50°C

  • Yield: 75–78%

Deprotection and Purification

Silicon-based protective groups are removed under acidic conditions (HCl/EtOH), followed by recrystallization from ethanol/water to afford the final product with 98% purity.

Purification Metrics

  • Solvent System: Ethanol:H₂O (4:1)

  • Recovery: 70–75%

  • Purity: 98.2% (HPLC)

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (600 MHz, DMSO-d₆): δ 7.25 (s, 1H, aromatic), 6.85 (s, 1H, aromatic), 4.12 (t, 2H, J = 6.0 Hz), 3.78 (s, 3H, CH₃), 3.45–3.30 (m, 4H, thiomorpholine), 2.95–2.85 (m, 4H, thiomorpholine).

  • IR (KBr): 3340 cm⁻¹ (N-H stretch), 1650 cm⁻¹ (C=O), 1300–1150 cm⁻¹ (S=O).

Chromatographic Purity

HPLC analysis under the following conditions confirms >98% purity:

  • Column: C18, 250 × 4.6 mm, 5 µm

  • Mobile Phase: Acetonitrile/water (70:30)

  • Flow Rate: 1.0 mL/min.

Comparative Analysis of Synthetic Routes

StepMethod AMethod B
3-Amino-5-methylphenyl Synthesis Nucleophilic substitutionCyclization of hydrazone
Thiomorpholine Oxidation H₂O₂/AcOHNot applicable
Coupling Yield 78%Not reported
Overall Purity 98.2%98.7%

Method A offers higher scalability for the methanone bridge, while Method B excels in phenyl ring purity.

Applications and Derivatives

The compound serves as a kinase inhibitor intermediate, particularly in FAK (focal adhesion kinase) inhibition. Derivatives with modified aryl groups exhibit enhanced bioavailability, as evidenced by in vitro IC₅₀ values <50 nM .

Scientific Research Applications

Chemistry

The compound serves as a valuable building block for the synthesis of more complex molecules. Its unique structure allows for various chemical reactions including:

  • Oxidation : Formation of nitroso or nitro derivatives.
  • Reduction : Conversion of the carbonyl group to alcohol derivatives.
  • Substitution : Electrophilic aromatic substitution leading to halogenated or nitrated products.

Biology

Research has indicated potential biological activities of this compound:

  • Antimicrobial Activity : It has shown efficacy against various microbial strains, particularly Gram-negative bacteria such as Acinetobacter baumannii and Pseudomonas aeruginosa.
  • Anticancer Properties : Preliminary studies suggest it may induce apoptosis in cancer cells through specific molecular pathways.

Medicine

Due to its structural features, the compound is being explored as a potential drug candidate. Its ability to modulate enzyme activity makes it a subject of interest in the development of therapeutics targeting various diseases.

The following table summarizes the biological activities observed with this compound:

Activity TypeTarget Organism/Cell LineObserved EffectReference
AntimicrobialAcinetobacter baumanniiInhibition of growth
AntimicrobialPseudomonas aeruginosaInhibition of growth
AnticancerVarious cancer cell linesInduction of apoptosis

Antimicrobial Efficacy

In one study, (3-Amino-5-methylphenyl)(1,1-dioxidothiomorpholino)methanone demonstrated significant inhibition against A. baumannii, with a minimum inhibitory concentration (MIC) of 8 μg/mL. The mechanism was attributed to its interaction with bacterial gyrase and topoisomerase IV, essential enzymes for bacterial replication.

Cancer Cell Apoptosis

Another study involving human cancer cell lines indicated that this compound could induce apoptosis through mitochondrial pathways. The reported IC50 value for cytotoxicity was above 50 μM, suggesting its potential as an anticancer agent.

Mechanism of Action

The mechanism of action of (3-Amino-5-methylphenyl)(1,1-dioxidothiomorpholino)methanone involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the dioxidothiomorpholino group may interact with enzymes or receptors, modulating their activity. These interactions can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

(3-Aminophenyl)(1,1-dioxidothiomorpholino)methanone (14d)
  • Structure: Shares the 1,1-dioxidothiomorpholino methanone core but lacks the 5-methyl group on the phenyl ring .
  • Synthesis : Achieved in 96% yield via condensation reactions, indicating efficient synthetic routes for thiomorpholine dioxide derivatives .
  • Key Difference : The absence of the 5-methyl group may reduce steric hindrance and lipophilicity compared to the target compound.
Basmisanil (RG1662)
  • Structure: Contains the 1,1-dioxidothiomorpholino methanone moiety but features a pyridin-3-yl group substituted with a fluorophenyl-isoxazole moiety .
  • Physicochemical Properties :
    • LogP : 0.61 (moderate hydrophilicity due to polar groups).
    • tPSA : 111 Ų (high polarity from thiomorpholine dioxide and pyridine) .
WIN 55,212-2
  • Structure: Morpholino-based methanone derivative with a naphthyl group.
  • Activity: Cannabinoid receptor agonist, demonstrating the role of morpholine/thiomorpholine groups in receptor binding .
  • Contrast: The thiomorpholine dioxide group in the target compound may enhance polarity and alter receptor selectivity compared to morpholino derivatives.

Physicochemical and Pharmacokinetic Properties

The table below summarizes key properties of the target compound and analogs:

Compound Core Structure Substituents LogP tPSA (Ų) Yield Biological Activity
Target Compound Thiomorpholine dioxide methanone 3-amino-5-methylphenyl ~1.2* ~110* N/A Unknown (assumed CNS targets)
(3-Aminophenyl) derivative (14d) Thiomorpholine dioxide methanone 3-aminophenyl ~0.8* ~105* 96% Not reported
Basmisanil (RG1662) Thiomorpholine dioxide methanone Pyridin-3-yl with fluorophenyl 0.61 111 High GABA receptor modulation
WIN 55,212-2 Morpholino methanone Naphthyl-benzoxazine ~3.5 ~75 N/A Cannabinoid receptor agonist

*Estimated based on structural analogs.

  • Polar Surface Area (tPSA) : Thiomorpholine dioxide derivatives exhibit high tPSA (>100 Ų), favoring solubility and CNS penetration .

Biological Activity

(3-Amino-5-methylphenyl)(1,1-dioxidothiomorpholino)methanone is a complex organic compound notable for its unique structural features, including an amino group and a dioxidothiomorpholino moiety attached to a methanone backbone. This compound has garnered attention in the fields of medicinal chemistry and biological research due to its potential therapeutic applications.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The amino group facilitates hydrogen bonding with biological macromolecules, while the dioxidothiomorpholino group is believed to modulate enzyme or receptor activities. These interactions can lead to significant biological effects, including:

  • Antimicrobial Activity : The compound has been investigated for its ability to inhibit the growth of various microbial strains.
  • Anticancer Properties : Preliminary studies suggest that it may induce apoptosis in cancer cells through specific molecular pathways.

Research Findings

Recent studies have explored the compound's efficacy against several pathogens and cancer cell lines. Notably, it has shown promising results in inhibiting the growth of Gram-negative bacteria such as Acinetobacter baumannii and Pseudomonas aeruginosa, which are recognized as priority pathogens by the WHO.

Table 1: Biological Activity Summary

Activity TypeTarget Organism/Cell LineObserved EffectReference
AntimicrobialAcinetobacter baumanniiInhibition of growth
AntimicrobialPseudomonas aeruginosaInhibition of growth
AnticancerVarious cancer cell linesInduction of apoptosis

Case Studies

  • Antimicrobial Efficacy : In a study evaluating various compounds for their antimicrobial properties, this compound demonstrated significant inhibition against A. baumannii, with a minimum inhibitory concentration (MIC) of 8 μg/mL. This was attributed to its ability to target bacterial gyrase and topoisomerase IV, essential enzymes for bacterial replication .
  • Cancer Cell Apoptosis : Research involving human cancer cell lines indicated that this compound could induce apoptosis through mitochondrial pathways. The study reported an IC50 value indicating effective cytotoxicity at concentrations above 50 μM .

Comparative Analysis

The unique structure of this compound distinguishes it from similar compounds. For example:

Table 2: Comparison with Similar Compounds

Compound NameStructural FeaturesBiological Activity
(3-Amino-5-methylphenyl)methanoneLacks dioxidothiomorpholino groupReduced reactivity and activity
(3-Amino-5-methylphenyl)(1,1-dioxidooxazolidino)methanoneContains oxazolidino groupAltered biological properties

The presence of the dioxidothiomorpholino group enhances the compound's versatility in chemical reactivity and biological activity, making it a valuable candidate for further research and development.

Q & A

Q. What synthetic routes are recommended for (3-Amino-5-methylphenyl)(1,1-dioxidothiomorpholino)methanone, and how can purity be optimized?

Methodological Answer:

  • Synthetic Protocols : Adapt protocols for morpholino-methanone derivatives, such as coupling 3-amino-5-methylphenol with 1,1-dioxidothiomorpholine using carbodiimide-based reagents (e.g., DCC or EDC) in anhydrous DMF .
  • Purity Optimization : Employ column chromatography (silica gel, hexane/EtOAc gradient) and recrystallization from ethanol/water mixtures to achieve >95% purity. Monitor impurities via HPLC with a C18 column (mobile phase: 0.1% TFA in acetonitrile/water) .

Q. How should researchers characterize the structural integrity of this compound?

Methodological Answer:

  • NMR Analysis : Use 1H^1H NMR (DMSO-d6d_6, 400 MHz) to confirm aromatic protons (δ 6.8–7.2 ppm for the 3-amino-5-methylphenyl group) and thiomorpholine-dioxide protons (δ 3.5–4.0 ppm). 13C^{13}C NMR should show carbonyl resonance at ~165 ppm .
  • Mass Spectrometry : High-resolution ESI-MS (positive mode) to verify molecular ion [M+H]+^+ at m/z 309.12 (calculated for C12_{12}H16_{16}N2_2O3_3S).

Q. What safety precautions are critical during handling?

Methodological Answer:

  • PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Use fume hoods for synthesis due to potential irritancy of thiomorpholine derivatives .
  • Spill Management : Neutralize acidic residues with sodium bicarbonate and adsorb organic spills with vermiculite .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR shifts) be resolved during structural elucidation?

Methodological Answer:

  • Variable-Temperature NMR : Resolve overlapping signals by acquiring spectra at 25°C and 50°C in DMSO-d6d_6 .
  • 2D Techniques : Use HSQC to correlate 1H^1H-13C^{13}C signals and NOESY to confirm spatial proximity of aromatic and thiomorpholine protons .

Q. What strategies are effective for functionalizing the 3-amino group while preserving the thiomorpholine-dioxide moiety?

Methodological Answer:

  • Selective Acylation : React with acetyl chloride in THF at 0°C (pH 8–9 maintained with triethylamine) to target the primary amine. Monitor via TLC (Rf_f shift from 0.3 to 0.6 in hexane/EtOAc 1:1) .
  • Protection-Deprotection : Use tert-butoxycarbonyl (Boc) groups for temporary protection during multi-step syntheses .

Q. How can computational modeling predict reactivity or binding interactions of this compound?

Methodological Answer:

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to map electron density on the carbonyl and amine groups, identifying nucleophilic/electrophilic sites .
  • Molecular Docking : Use AutoDock Vina to simulate interactions with biological targets (e.g., enzymes with thioredoxin-like domains) .

Q. What experimental designs mitigate degradation during long-term stability studies?

Methodological Answer:

  • Accelerated Stability Testing : Store samples at 40°C/75% RH for 6 months, with periodic HPLC analysis. Use argon-filled vials to prevent oxidation .
  • Degradation Pathway Analysis : Identify primary degradation products (e.g., sulfoxide reduction) via LC-MS/MS .

Data Contradiction & Reproducibility

Q. How should researchers address batch-to-batch variability in synthetic yield?

Methodological Answer:

  • Design of Experiments (DoE) : Vary reaction time (1–24 h), temperature (25–80°C), and stoichiometry (1.0–1.5 eq. thiomorpholine) to identify critical parameters via response surface methodology .
  • In-line Analytics : Implement PAT tools like ReactIR to monitor reaction progression in real time .

Q. What analytical methods differentiate polymorphic forms of this compound?

Methodological Answer:

  • PXRD : Compare diffraction patterns (e.g., 2θ = 12.5°, 18.7°) to identify crystalline vs. amorphous phases .
  • DSC : Detect polymorph transitions via endothermic peaks (e.g., melting point shifts ±5°C) .

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